molecular formula C11H8N2O4S B2665497 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid CAS No. 1176121-35-9

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid

Cat. No.: B2665497
CAS No.: 1176121-35-9
M. Wt: 264.26
InChI Key: VQCAJURUVLTENR-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzo[d][1,3]dioxole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzo[d][1,3]dioxole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thioamide can react with a halogenated benzo[d][1,3]dioxole derivative in the presence of a base to form the desired thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d][1,3]dioxol-5-ylamino)thiazole-4-carboxylic acid is unique due to its specific combination of the thiazole ring and the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10(15)7-4-18-11(13-7)12-6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCAJURUVLTENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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